Dichloramine-T

Catalog No.
S525948
CAS No.
473-34-7
M.F
C7H7Cl2NO2S
M. Wt
240.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloramine-T

CAS Number

473-34-7

Product Name

Dichloramine-T

IUPAC Name

N,N-dichloro-4-methylbenzenesulfonamide

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

InChI

InChI=1S/C7H7Cl2NO2S/c1-6-2-4-7(5-3-6)13(11,12)10(8)9/h2-5H,1H3

InChI Key

ARGDYOIRHYLIMT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

dichloramine T, dichloramine-T, N,N-dichloro-4-methylbenzenesulfonamide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl

The exact mass of the compound Dichloramine T is 238.9575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dichloramine-T (N,N-dichloro-p-toluenesulfonamide) is a potent, organic-soluble reagent widely utilized as a source of electrophilic chlorine and nitrogen anions. Featuring two active chlorine atoms, it exhibits high oxidizing power and electrophilicity compared to its monochlorinated analogs. It is primarily procured for advanced organic synthesis, including stereoselective chlorinations, aminations, aziridinations, and the oxidation of sulfides, particularly where non-aqueous conditions are strictly required [1].

Attempting to substitute Dichloramine-T with its more common, monochlorinated analog, Chloramine-T, routinely fails in organic synthesis due to fundamentally inverted phase compatibilities and reactivity profiles. Chloramine-T is a water-soluble sodium salt suited for aqueous or biphasic systems, whereas Dichloramine-T is highly soluble in non-polar organics (e.g., chloroform, carbon tetrachloride, benzene) and insoluble in water [1]. Furthermore, the second active chlorine atom in Dichloramine-T drastically increases its electrophilicity, enabling the oxidation of sterically hindered or electronically deactivated substrates that remain unreactive or require harsh mineral acid activation when using the milder Chloramine-T [2].

Solubility-Driven Phase Compatibility in Organic Synthesis

A critical procurement differentiator for Dichloramine-T is its solubility profile. Unlike Chloramine-T, which is a water-soluble sodium salt, Dichloramine-T is highly soluble in non-polar and moderately polar organic solvents such as chloroform, carbon tetrachloride, and benzene. This allows it to be used in homogeneous non-aqueous reaction conditions, preventing the hydrolysis of moisture-sensitive substrates that would inevitably occur if aqueous Chloramine-T were utilized[1].

Evidence DimensionSolvent compatibility for homogeneous reactions
Target Compound DataSoluble in chloroform, CCl4, benzene, and glacial acetic acid
Comparator Or BaselineChloramine-T (Insoluble in non-polar organics, water-soluble)
Quantified DifferenceEnables 100% non-aqueous homogeneous phase reactions for moisture-sensitive substrates
ConditionsStandard organic synthesis conditions at standard temperature and pressure

Procuring Dichloramine-T is essential for chlorination or oxidation workflows where the introduction of water or biphasic conditions would degrade sensitive intermediates.

Stereoselectivity in Trialkylborane Chlorinolysis

In the chlorinolysis of trialkylboranes, the choice of chlorinating agent dictates the stereochemical outcome. Dichloramine-T acts as a highly stereoselective reagent compared to standard inorganic and organic alternatives. For example, in the chlorinolysis of exo-2-norbornylboranes, Dichloramine-T yields greater than 99% exo-2-norbornyl chloride, significantly outperforming baseline reagents like aqueous copper(II) chloride or iron(III) chloride [1].

Evidence DimensionStereoselectivity in chlorinolysis (exo:endo ratio)
Target Compound Data>99% exo-selectivity (<1% endo-isomer)
Comparator Or BaselineStandard chlorinating agents (e.g., CuCl2/H2O, FeCl3)
Quantified DifferenceProvides near-absolute stereocontrol (>99% major isomer) compared to mixed outcomes from baseline reagents
ConditionsChlorinolysis of representative trialkylboranes in organic solvent

High stereoselectivity reduces downstream purification costs and improves the overall yield of the target isomer in complex active pharmaceutical ingredient (API) synthesis.

Elimination of Mineral Acid Requirements in Alcohol Oxidation

Kinetic studies on the oxidation of secondary alcohols reveal that Dichloramine-T acts as a significantly more potent active oxidant than Chloramine-T in organic media. While Chloramine-T requires strong mineral acid to form the active protonated species (CATH2+), Dichloramine-T drives the oxidation directly in acetic acid solvent systems, altering the rate law and enabling efficient conversion without harsh mineral acid additives[1].

Evidence DimensionRequirement for strong mineral acid activation
Target Compound DataDichloramine-T (Proceeds efficiently in acetic acid without mineral acid)
Comparator Or BaselineChloramine-T (Requires strong mineral acid to form active CATH2+ species)
Quantified DifferenceEliminates the need for strong mineral acid additives in secondary alcohol oxidations
ConditionsOxidation of secondary alcohols in aqueous acetic acid media

Removing the need for strong mineral acids allows for the oxidation of substrates with acid-sensitive functional groups, broadening the synthetic utility and improving yields.

Non-Aqueous Chlorination of Moisture-Sensitive Intermediates

Because Dichloramine-T is highly soluble in solvents like chloroform and carbon tetrachloride, it is the preferred reagent for chlorinating substrates that would hydrolyze or degrade in the aqueous conditions required by Chloramine-T[1].

Stereoselective Chlorinolysis for Complex Molecule Synthesis

In the synthesis of complex active pharmaceutical ingredients (APIs), Dichloramine-T is selected for the chlorinolysis of trialkylboranes due to its ability to deliver near-absolute stereocontrol (e.g., >99% exo-selectivity), significantly reducing the burden of downstream isomer purification [1].

Mild Oxidation of Secondary Alcohols

Dichloramine-T is utilized for the oxidation of secondary alcohols to ketones in organic media (such as acetic acid) where the addition of strong mineral acids—required to activate milder oxidants like Chloramine-T—would cause unwanted side reactions or substrate degradation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid with a strong odor of chlorine; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

238.9574550 Da

Monoisotopic Mass

238.9574550 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

83.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36XJA7756O

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (100%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

473-34-7

Wikipedia

Dichloramine-T

General Manufacturing Information

Benzenesulfonamide, N,N-dichloro-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Nakai JS, Poon R, Lecavalier P, Chu I, Yagminas A, Valli VE. Effects of subchronic exposure of rats to dichloramine and trichloramine in drinking water. Regul Toxicol Pharmacol. 2000 Apr;31(2 Pt 1):200-9. PubMed PMID: 10854126.
2: Dannan H, Crooks PA, Dittert LW, Hussain A. Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. J Pharm Sci. 1992 Jul;81(7):652-6. PubMed PMID: 1403698.
3: Hanigan WC. Neurological surgery during the Great War: the influence of Colonel Cushing. Neurosurgery. 1988 Sep;23(3):283-94. PubMed PMID: 3067113.
4: Moerlein SM, Mathis CA, Yano Y. Comparative evaluation of electrophilic aromatic iododemetallation techniques for labeling radiopharmaceuticals with iodine-122. Int J Rad Appl Instrum A. 1987;38(2):85-90. PubMed PMID: 3032864.
5: Jyotsna T, Pillai MR, Gupte JH, Mani RS. Mild radioiodination of insulin with dichloramine-T. Int J Rad Appl Instrum B. 1986;13(5):549-50. PubMed PMID: 3546211.
6: Gowda NM, Mahadevappa DS. Estimation of methionine and its metal complexes by oxidation with chloramine-T and dichloramine-T. Talanta. 1977 Jul;24(7):470-2. PubMed PMID: 18962124.
7: Gowda BT, Mahadevappa DS. A direct method of estimating cyanide ion in metal salts and complexes by means of chloramine-T, dichloramine-T and lead tetra-acetate. Talanta. 1977 May;24(5):325-6. PubMed PMID: 18962093.
8: Mahadevappa DS, Gowda BT. Estimation of cyanide ion in metal salts and complexes by means of chloramine-T and dichloramine-T. Talanta. 1976 Aug;23(8):601-2. PubMed PMID: 18961939.
9: Nair CG, Indrasenan P. New redox titrants in non-aqueous or partially aqueous media--VI: potentiometric determinations using dibromamine-T and some further applications of dichloramine-T. Talanta. 1976 Mar;23(3):239-41. PubMed PMID: 18961842.
10: Mahadevappa DS, Gowda NM. Estimation of glutathione with chloramine-T and dichloramine-T. Talanta. 1975 Sep;22(9):771-3. PubMed PMID: 18961731.
11: Nair CG, Nair VR. Dichloramine-T as a new oxidimetric titrant in non-aqueous and partially aqueous media-II Potentiometric determination of hydroquinone, hydrazine, oxine, cinnamic acid, Sn(II), Sb(III), Tl(I) and ferrocyanide. Talanta. 1973 Jul;20(7):696-9. PubMed PMID: 18961334.
12: Jacob TJ, Nair CG. Dichloramine-T as a new oxidimetric titrant in non-aqueous and partially aqueous media. Talanta. 1972 Mar;19(3):347-51. PubMed PMID: 18961055.
13: Rao VR, Venkappayya D, Aravamudan G. Stability characteristics of aqueous chloramine-T solutions. Talanta. 1970 Aug;17(8):770-2. PubMed PMID: 18960798.
14: Skillern PG. A SERIES OF WAR WOUNDS TREATED WITH DICHLORAMINE-T. Ann Surg. 1919 May;69(5):498-500. PubMed PMID: 17864099; PubMed Central PMCID: PMC1410300.
15: Cullen GE, Taylor HD. RELATIVE IRRITANT PROPERTIES OF THE CHLORINE GROUP OF ANTISEPTICS. J Exp Med. 1918 Nov 30;28(6):681-99. PubMed PMID: 19868288; PubMed Central PMCID: PMC2126308.
16: Baker HW. The Treatment of Infected Wounds with Dichloramine-T with special Reference to its Advantages over the Carrol-Dakin Method. Can Med Assoc J. 1918 Sep;8(9):805-23. PubMed PMID: 20311161; PubMed Central PMCID: PMC1585227.
17: Taylor HD, Austin JH. TOXICITY OF CERTAIN WIDELY USED ANTISEPTICS. J Exp Med. 1918 May 1;27(5):635-46. PubMed PMID: 19868231; PubMed Central PMCID: PMC2125880.
18: Dakin HD, Dunham EK. SOLVENTS FOR DICHLORAMINE-T. Br Med J. 1918 Jan 12;1(2976):51-2. PubMed PMID: 20768891; PubMed Central PMCID: PMC2339794.
19: Taylor HD, Austin JH. THE SOLVENT ACTION OF ANTISEPTICS ON NECROTIC TISSUE. J Exp Med. 1918 Jan 1;27(1):155-64. PubMed PMID: 19868192; PubMed Central PMCID: PMC2125954.
20: Lee LW, Furness WP. THE USE OF DICHLORAMINE-T IN THE TREATMENT OF INFECTIONS AND INFECTED WOUNDS. Ann Surg. 1918 Jan;67(1):14-24. PubMed PMID: 17863838; PubMed Central PMCID: PMC1426727.

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